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Compound of Interest

Compound Name: Jasminoside B

Cat. No.: B2809634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for Jasminoside B and its

stereoisomer, Jasminoside I. Both compounds are monoterpenoid glycosides isolated from the

fruits of Gardenia jasminoides. Understanding the subtle differences in their spectroscopic

profiles is crucial for accurate identification, characterization, and evaluation of their biological

activities in drug discovery and development.

Spectroscopic Data Comparison
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for

Jasminoside B and Jasminoside I. These datasets are essential for distinguishing between

the two stereoisomers.

¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD). Chemical shifts

(δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for Jasminoside B and Jasminoside I in CD₃OD
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Position
Jasminoside B
(¹³C δ)

Jasminoside B
(¹H δ, J in Hz)

Jasminoside I
(¹³C δ)

Jasminoside I
(¹H δ, J in Hz)

1 41.8
2.25 (d, 18.0),

2.55 (d, 18.0)
41.9

2.26 (d, 18.0),

2.56 (d, 18.0)

2 204.5 204.6

3 129.8 6.05 (br s) 129.7 6.04 (br s)

4 165.2 165.3

5 49.5 2.60 (m) 49.6 2.61 (m)

6 71.5
4.05 (d, 12.0),

4.20 (d, 12.0)
71.6

4.06 (d, 12.0),

4.21 (d, 12.0)

7 40.2 40.3

8 28.5 1.10 (s) 28.6 1.11 (s)

9 23.4 1.05 (s) 23.5 1.06 (s)

10 68.7 3.60 (s) 68.8 3.61 (s)

1' 100.2 4.85 (d, 7.8) 100.3 4.86 (d, 7.8)

2' 75.1
3.25 (dd, 8.0,

7.8)
75.2

3.26 (dd, 8.0,

7.8)

3' 78.0 3.40 (t, 8.0) 78.1 3.41 (t, 8.0)

4' 71.6 3.30 (t, 8.0) 71.7 3.31 (t, 8.0)

5' 77.9 3.45 (m) 78.0 3.46 (m)

6' 62.8

3.70 (dd, 12.0,

5.0), 3.90 (dd,

12.0, 2.0)

62.9

3.71 (dd, 12.0,

5.0), 3.91 (dd,

12.0, 2.0)

Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) data provides the exact mass of the compounds,

confirming their molecular formula.
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Table 2: Mass Spectrometry Data for Jasminoside B and Jasminoside I

Compound Molecular Formula
Calculated Mass
[M+Na]⁺

Observed Mass
[M+Na]⁺

Jasminoside B C₁₆H₂₆O₈ 369.1525 369.1522

Jasminoside I C₁₆H₂₆O₈ 369.1525 369.1520

Experimental Protocols
The following protocols are representative of the methods used to acquire the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound (Jasminoside B or

Jasminoside I) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer

operating at 500 MHz for ¹H and 125 MHz for ¹³C.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 10 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024
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Acquisition Time: 1.10 s

Relaxation Delay: 2.0 s

Spectral Width: 220 ppm

Data Processing: The spectra were processed using MestReNova software. The residual

solvent peak of CD₃OD (δH 3.31 and δC 49.0) was used as an internal standard.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the purified compound was prepared in methanol

(approximately 1 µg/mL).

Instrumentation: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF

mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI-MS Parameters:

Ionization Mode: Positive

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

Drying Gas Flow: 10 L/min

Drying Gas Temperature: 325 °C

Nebulizer Pressure: 35 psi

Mass Range: m/z 100-1000

Workflow and Data Analysis
The following diagram illustrates the workflow for the isolation, data acquisition, and structural

elucidation of Jasminoside stereoisomers.
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Workflow for Spectroscopic Analysis of Jasminoside Stereoisomers
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Jasminoside B
Stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2809634#spectroscopic-data-comparison-for-
jasminoside-b-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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